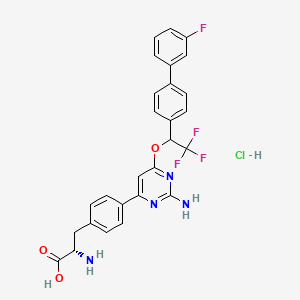

![molecular formula C26H36N6O B608723 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine CAS No. 1619903-54-6](/img/structure/B608723.png)

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine

Vue d'ensemble

Description

LY2857785 is an inhibitor of cyclin-dependent kinase 9 (Cdk9; IC50 = 0.011 µM). It also inhibits Cdk8 and Cdk7 (IC50s = 0.016 and 0.246 µM, respectively), as well as five kinases in a panel of 114 kinases (IC50s = <0.1 µM for all). LY2857785 inhibits proliferation in a panel of 48 patient-derived solid tumor cell lines, including colon, non-small cell lung, and prostate cancer cells, as well as a panel of 24 hematologic tumor cell lines, including acute lymphoblastic leukemia and multiple myeloma cells, with mean IC50 values of 0.22 and 0.197 µM, respectively. It inhibits phosphorylation of DNA-dependent RNA polymerase II (RNAP II) in peripheral blood mononuclear cells (PBMCs) isolated from patients with acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL; IC50s = 0.044 and 0.145 µM, respectively). LY2857785 (3, 6, and 9 mg/kg) reduces tumor growth in an MV4-11 rat xenograft model.

LY2857785 is a potent CDK9 inhibitor with potential anticancer activity. LY2857785 significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels to result in apoptosis in a variety of leukemia and solid tumor cell lines. LY2857785 inhibits the growth of a broad panel of cancer cell lines, and is particularly efficacious in leukemia cells, including orthotopic leukemia preclinical models as well as in ex vivo acute myeloid leukemia and chronic lymphocytic leukemia patient tumor samples. The inhibition of CDK9 may represent a promising approach as a cancer therapeutic target, especially in hematologic malignancies.

Applications De Recherche Scientifique

Antitumor Efficacy in Preclinical Hematologic Tumor Models

LY2857785 has shown potent antitumor efficacy in preclinical hematologic tumor models . It is a potent CDK9 inhibitor that significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels, resulting in apoptosis in a variety of leukemia and solid tumor cell lines . This molecule inhibits the growth of a broad panel of cancer cell lines, and is particularly efficacious in leukemia cells .

Treatment of Adult T-Cell Leukemia/Lymphoma

LY2857785 has been investigated for its effect on cell death in Adult T-Cell Leukemia/Lymphoma (ATL) related cell lines in vitro, freshly isolated cells from ATL patients ex vivo, and on ATL tumor xenografts in NOD/SCID mice in vivo . It significantly reduced cell viability and induced apoptosis, as shown by annexin V-positive cells, cleaved poly (ADP-ribose) polymerase (PARP), and cleaved caspase-3, and suppressed the levels of anti-apoptotic protein myeloid cell leukemia-1 (MCL-1) .

Inhibition of Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells

The CDK9 inhibitors, LY2857785 and AZD4573, have shown high efficacy against osimertinib and AMG510 resistant lung adenocarcinoma cells . LY2857785 almost completely inhibited colony formation of these resistant cells .

Mécanisme D'action

Mode of Action

LY2857785 interacts with its targets (CDK9, CDK8, and CDK7) by competing with ATP, thereby inhibiting the kinase activity of these proteins . This results in a significant reduction in RNAP II CTD phosphorylation , which is crucial for transcriptional elongation .

Biochemical Pathways

The inhibition of CDK9 by LY2857785 affects the phosphorylation of the C-terminal domain of RNA polymerase II (RNAP II), which is a key player in the transcriptional elongation process . This leads to a decrease in the levels of the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1) and the embryonic stem cell transcription factors, Sox2 and Sox9 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of LY2857785 are not readily available, it has been shown to demonstrate dose-dependent RNAP II CTD P-Ser2 inhibition potently with TED50 of 4.4 mg/kg and TEC50 of 0.36 μM in HCT116 xenograft tumor-bearing mice .

Result of Action

LY2857785 significantly reduces cell viability and induces apoptosis in a variety of leukemia and solid tumor cell lines . It suppresses the levels of MCL-1, an anti-apoptotic protein, and decreases RNAP II Ser2 phosphorylation and downstream c-Myc protein levels .

Action Environment

The efficacy of LY2857785 can be influenced by various environmental factors. For instance, it has been shown to be particularly efficacious in leukemia cells . .

Propriétés

IUPAC Name |

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUZPIDLZYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of LY2857785?

A1: LY2857785 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9, in conjunction with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in transcriptional elongation by phosphorylating serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) [, , ]. By inhibiting CDK9, LY2857785 disrupts this phosphorylation, ultimately leading to decreased levels of MCL-1, an anti-apoptotic protein, and the induction of apoptosis in tumor cells [, , ].

Q2: What types of cancers has LY2857785 shown efficacy against in preclinical studies?

A2: Preclinical studies have demonstrated that LY2857785 exhibits potent anti-tumor activity against various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, ]. Importantly, LY2857785 has shown efficacy against both cell lines and primary patient samples ex vivo [, ].

Q3: Besides apoptosis, does LY2857785 induce any other cell death pathways?

A3: Research indicates that LY2857785 can also induce autophagy in addition to apoptosis []. This was demonstrated by the increased binding of microtubule-associated proteins 1A/1B light chain 3B (LC3)-II to autophagosome membranes upon treatment with LY2857785 [].

Q4: Has LY2857785 been tested in in vivo models of cancer?

A4: Yes, LY2857785 has demonstrated significant anti-tumor activity in vivo. Specifically, it significantly reduced tumor growth in a mouse xenograft model of adult T-cell leukemia/lymphoma (ATL) [].

Q5: Beyond its use as a single agent, has LY2857785 shown potential for combination therapy?

A5: While specific combination therapies haven't been extensively outlined in the provided research, the research by Dobin et al. [] suggests that LY2857785 might be particularly effective in combination with other targeted agents depending on the genetic profile of the tumor. For example, they found that AEL cells with co-mutations in BCOR, TP53, and DNMT3A, or BCOR and RB1 were particularly sensitive to LY2857785. This hints at the potential for personalized medicine approaches where LY2857785 could be combined with other drugs based on the specific genetic makeup of a patient's tumor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

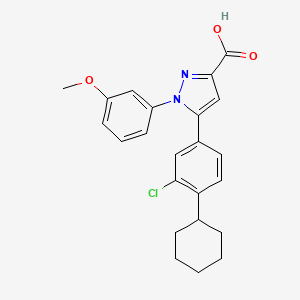

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B608644.png)

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

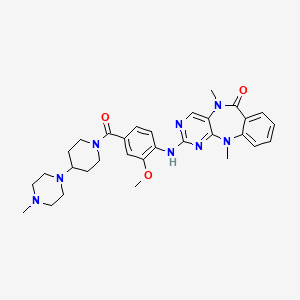

![tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate](/img/structure/B608647.png)

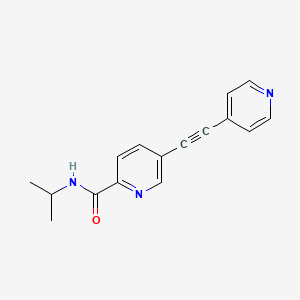

![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)

![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![2-Amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid](/img/structure/B608660.png)